2,3-Dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Description
2,3-Dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride (C₁₂H₁₄ClN₃O₃, MW: 283.71) is a heterocyclic amine hydrochloride featuring a 1,4-benzodioxin core linked to a 5-methyl-1,2,4-oxadiazole moiety via a methanamine bridge . Its structural complexity arises from the fused benzodioxin ring system, which confers rigidity, and the oxadiazole ring, known for hydrogen-bonding capabilities and metabolic stability. This compound is cataloged under PubChem CID 54594431 and is utilized in research contexts, though its biomedical applications remain unvalidated .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3.ClH/c1-7-14-12(15-18-7)11(13)8-2-3-9-10(6-8)17-5-4-16-9;/h2-3,6,11H,4-5,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMKSYGEIPYYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CC3=C(C=C2)OCCO3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334148-18-3 | |
| Record name | 2,3-dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Similar compounds have been studied as potential therapeutic agents for alzheimer’s disease, suggesting that this compound may interact with targets involved in neurodegenerative diseases.
Mode of Action
It’s known that the compound was synthesized by reacting 1,4-benzodioxane-6-amine with different alkyl/aralkyl halides. This suggests that the compound might interact with its targets through the formation of covalent bonds, leading to changes in the targets’ function.
Biochemical Pathways
Given the potential therapeutic application in alzheimer’s disease, it’s plausible that this compound may affect pathways related to neurodegeneration and synaptic function.
Result of Action
Similar compounds have shown inhibitory activity against bacterial biofilm growth, suggesting that this compound may have antibacterial properties.
Biochemical Analysis
Biochemical Properties
2,3-Dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, thereby affecting neurotransmission. Additionally, the compound interacts with lipoxygenase enzymes, which are involved in the metabolism of fatty acids. These interactions highlight the compound’s potential in modulating biochemical pathways related to neurotransmission and inflammation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the growth of bacterial biofilms, particularly those formed by Escherichia coli and Bacillus subtilis. This antibacterial activity suggests that the compound can disrupt cellular processes essential for biofilm formation and maintenance. Furthermore, its interaction with cholinesterase enzymes can alter cell signaling pathways related to neurotransmission, potentially impacting neuronal cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of cholinesterase and lipoxygenase enzymes, inhibiting their activity. This inhibition is achieved through the formation of stable enzyme-inhibitor complexes, which prevent the enzymes from catalyzing their respective reactions. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in neurotransmission and inflammation.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, maintaining its biochemical activity over extended periodsLong-term studies have indicated that the compound can have sustained effects on cholinesterase activity and bacterial biofilm inhibition, suggesting its potential for prolonged therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been observed to enhance cholinesterase inhibition and exhibit antibacterial activity without significant adverse effects. At higher doses, toxic effects such as nausea, vomiting, and abdominal irritation have been reported. These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cholinesterase and lipoxygenase, influencing the metabolism of neurotransmitters and fatty acids. The compound’s effects on metabolic flux and metabolite levels are of particular interest, as they can provide insights into its potential therapeutic applications. For instance, by inhibiting cholinesterase, the compound can increase acetylcholine levels, thereby enhancing neurotransmission.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes via specific transporters and binding proteins. Once inside the cells, it can accumulate in specific compartments, such as the cytoplasm or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound has been observed to localize in the cytoplasm and certain organelles, such as the endoplasmic reticulum and mitochondria. This localization is likely mediated by targeting signals or post-translational modifications that direct the compound to specific subcellular compartments. The subcellular distribution of the compound can affect its interactions with biomolecules and its overall biochemical activity.
Biological Activity
2,3-Dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings regarding its biological properties, including pharmacological effects and mechanisms of action.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₄ClN₃O₃ |
| Molecular Weight | 283.71 g/mol |
| IUPAC Name | 2-(3-Dihydro-1,4-benzodioxin-6-yl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine; hydrochloride |
| PubChem CID | 54594431 |
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that related compounds demonstrate significant antitumor effects. For example, compounds with structural similarities have shown cytotoxic effects against various cancer cell lines (e.g., HCC827 and NCI-H358) with IC₅₀ values indicating effective proliferation inhibition .
- Antimicrobial Properties : Some derivatives have demonstrated antibacterial activity, making them potential candidates for treating infections .
- Tyrosinase Inhibition : Analogous compounds have been studied for their ability to inhibit tyrosinase, an enzyme critical in melanin production. This inhibition could be beneficial in treating hyperpigmentation disorders .
The mechanisms underlying the biological activities of this compound and its analogs include:
- Enzyme Inhibition : The inhibition of tyrosinase and other enzymes is attributed to the structural features that allow binding to the active sites of these enzymes. For instance, Lineweaver-Burk plots have been utilized to analyze the kinetics of enzyme inhibition by related compounds .
- Cytotoxic Effects : The cytotoxicity observed in various cancer cell lines suggests that these compounds may induce apoptosis or inhibit cell cycle progression through specific molecular pathways .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antitumor Efficacy : A study reported that certain benzimidazole derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. The findings indicated a need for further optimization to enhance selectivity and reduce toxicity .
- Tyrosinase Inhibition in B16F10 Cells : In experiments using B16F10 murine melanoma cells, specific analogs were shown to significantly inhibit cellular tyrosinase activity without causing cytotoxicity at lower concentrations . This suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation.
Scientific Research Applications
Medicinal Applications
The compound has been explored for its potential therapeutic effects in several areas:
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The incorporation of the benzodioxin moiety may enhance the compound's ability to target specific cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in malignant cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
The oxadiazole ring is known for its antimicrobial activity. Compounds containing this structure have been tested against various pathogens, including bacteria and fungi. Preliminary studies suggest that 2,3-dihydro-1,4-benzodioxin derivatives could possess similar antimicrobial effects, making them candidates for further investigation as potential antibiotics.
Neurological Disorders
There is growing interest in the neuroprotective properties of compounds containing the benzodioxin structure. Research suggests that these compounds may help mitigate neurodegenerative processes by modulating oxidative stress and inflammation in neuronal cells. This application is particularly relevant for conditions such as Alzheimer’s disease and Parkinson’s disease.
Materials Science Applications
Beyond medicinal chemistry, this compound also shows promise in materials science:
Polymer Chemistry
The unique chemical structure allows for the synthesis of new polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units can improve the thermal resistance of polymer matrices, making them suitable for high-performance applications.
Organic Light Emitting Diodes (OLEDs)
Compounds like 2,3-dihydro-1,4-benzodioxin derivatives are being investigated as potential materials for OLEDs due to their favorable photophysical properties. The ability to tune their electronic characteristics through structural modifications could lead to improved efficiency and stability in OLED devices.
Case Studies
Several case studies highlight the applications of similar compounds:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents on the benzodioxin core, heterocyclic rings, or amine functionalization. Key comparisons include:
Table 1: Structural Comparison of Benzodioxin-Based Amine Derivatives
Preparation Methods
Synthetic Strategy Overview
The preparation of 2,3-Dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride generally follows a convergent synthetic approach:
- Step 1: Synthesis of the benzodioxin amine intermediate.
- Step 2: Construction of the 5-methyl-1,2,4-oxadiazole ring.
- Step 3: Coupling of the benzodioxin amine with the oxadiazole moiety.
- Step 4: Conversion to the hydrochloride salt form.
Each step involves specific reaction conditions, solvents, and purification techniques to ensure high purity and yield.
Preparation of 2,3-Dihydro-1,4-benzodioxin-6-amine Intermediate
The benzodioxin amine is a key starting material, typically prepared by selective amination of 2,3-dihydro-1,4-benzodioxin derivatives.
- Method: Aromatic amination via nucleophilic substitution or reduction of nitro precursors under controlled pH and temperature.
- Solvents: Aqueous basic media or polar aprotic solvents such as dimethylformamide (DMF).
- Conditions: pH control is critical to prevent side reactions; reaction temperature ranges from ambient to moderate heating (typically 25–80 °C).
- Purification: Crystallization or extraction followed by drying under vacuum.
This intermediate can be further functionalized or directly coupled with oxadiazole derivatives.
Synthesis of 5-Methyl-1,2,4-oxadiazol-3-yl Derivatives
The 1,2,4-oxadiazole ring system is generally synthesized through cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents.
- Typical Route: Condensation of an amidoxime with an acyl chloride or ester, followed by cyclodehydration.
- Reagents: Amidoximes derived from nitriles and hydroxylamine; acyl chlorides or activated esters.
- Cyclization Conditions: Heating in polar aprotic solvents such as DMF or dioxane, sometimes with catalytic acids or bases.
- Yield Optimization: Use of coupling agents or dehydrating agents to improve ring closure efficiency.
The methyl substituent at the 5-position is introduced via the choice of starting nitrile or amidoxime precursor.
Coupling of Benzodioxin Amine with Oxadiazole Moiety
The key step involves forming the methanamine linkage between the benzodioxin amine and the oxadiazole ring.
- Reaction Type: Nucleophilic substitution or reductive amination.
- Typical Procedure: Reaction of benzodioxin amine with a halomethyl-oxadiazole derivative in polar aprotic solvents (e.g., DMF) using lithium hydride as an activator.
- Reaction Conditions: Room temperature to moderate heating (25–80 °C), reaction times from 3 to 15 hours.
- Solvent Choice: DMF preferred for its polarity and ability to dissolve both reactants.
- Workup: Extraction with organic solvents, washing, drying, and purification by recrystallization or chromatography.
This method yields the free base of the target compound.
Formation of Hydrochloride Salt
To improve stability, solubility, and handling, the free base is converted into its hydrochloride salt.
- Procedure: Treatment of the free base with hydrogen chloride gas or HCl solution in anhydrous solvents such as dioxane or ethanol.
- Typical Conditions: Stirring at room temperature for 16 hours, followed by filtration and washing with cold solvent.
- Drying: Vacuum drying to remove residual solvents.
- Yield: High purity hydrochloride salt is obtained, suitable for pharmaceutical applications.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Solvents | Temperature Range | Time (hours) | Notes |
|---|---|---|---|---|---|---|
| 1 | Aromatic amination | Amination of benzodioxin derivative | Aqueous base, DMF | 25–80 °C | 2–6 | pH control critical |
| 2 | Cyclization to oxadiazole ring | Amidoxime + acyl chloride, cyclodehydration | DMF, dioxane | 50–100 °C | 4–12 | Use of dehydrating agents beneficial |
| 3 | Coupling (nucleophilic substitution) | Benzodioxin amine + halomethyl-oxadiazole | DMF | 25–80 °C | 3–15 | LiH as activator improves yield |
| 4 | Salt formation | Reaction with HCl in dioxane or ethanol | Dioxane, ethanol | Room temp (25 °C) | 16 | Vacuum drying for purity |
Research Findings and Optimization Notes
- The use of polar aprotic solvents such as DMF is crucial in coupling steps to enhance nucleophilicity and solubility of reactants.
- Lithium hydride as an activator significantly improves coupling efficiency between benzodioxin amine and oxadiazole derivatives.
- Salt formation with hydrogen chloride in dioxane provides a stable hydrochloride salt with good crystallinity and purity, facilitating pharmaceutical formulation.
- Reaction times and temperatures are optimized to balance conversion and minimize side reactions, typically favoring mild to moderate heating.
- Characterization of intermediates and final products is confirmed by 1H-NMR, IR spectroscopy, and elemental analysis (CHN) to ensure structural integrity.
Q & A
Q. Critical Parameters :
- Reaction temperature (reflux conditions, ~80–100°C).
- Solvent polarity (ethanol or dioxane for cyclization).
- Stoichiometric control of HCl during salt formation.
Reference : General synthesis protocols for oxadiazole derivatives .
Advanced: How can computational modeling predict the reactivity of the oxadiazole moiety?
Answer:
Density Functional Theory (DFT) calculations can analyze electronic properties and reaction pathways:
HOMO-LUMO Analysis : Assess nucleophilic/electrophilic sites on the oxadiazole ring.
Transition State Modeling : Simulate cyclization or hydrolysis mechanisms.
Solvent Effects : Use polarizable continuum models (PCM) to evaluate solvent interactions.
Q. Example :
- The oxadiazole’s electron-withdrawing nature may stabilize adjacent amine groups, as seen in InChI structural data .
Methodological Tip : Combine Gaussian or ORCA software with crystallographic data (e.g., PubChem CID 75525856) for validation .
Basic: What safety protocols are essential for handling this compound?
Answer:
Based on SDS reports:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Q. First Aid :
- Skin contact: Rinse with water for ≥15 minutes .
- Inhalation: Move to fresh air; seek medical attention if respiratory irritation persists .
Reference : Safety data from Combi-Blocks and Kishida Chemical .
Advanced: How to design a stability study under varying pH and temperature?
Answer:
Experimental Design :
Conditions :
- pH: 1.2 (gastric), 7.4 (physiological), 10 (alkaline).
- Temperature: 25°C (ambient), 40°C (accelerated).
Sampling : Collect aliquots at 0, 7, 14, 30 days.
Analysis :
- HPLC : Monitor degradation products (column: C18; mobile phase: acetonitrile/water; λ = 254 nm).
- NMR : Track structural changes (e.g., hydrolysis of oxadiazole).
Q. Data Interpretation :
- Calculate degradation kinetics (zero/first-order models).
- Identify pH-sensitive functional groups (e.g., oxadiazole ring) .
Basic: Which analytical techniques confirm structural integrity?
Answer:
Q. Key Peaks :
- NMR: Aromatic protons (δ 6.8–7.2 ppm), oxadiazole C=N (δ 160–165 ppm).
- MS/MS: Fragmentation pattern of the hydrochloride salt.
Advanced: How to resolve discrepancies in hazard classification across SDS?
Answer:
Comparative Analysis : Review SDS from Combi-Blocks (no hazards ) vs. Kishida (unclassified ).
Experimental Validation :
- Acute Toxicity Testing : LD50 assays (OECD 423) in rodent models.
- Skin Irritation : OECD 404 guidelines using reconstructed epidermis.
Regulatory Alignment : Cross-reference with NITE GHS classifications .
Outcome : Classify based on worst-case data until new evidence emerges.
Basic: What storage conditions maximize compound stability?
Answer:
- Temperature : -20°C for long-term; 2–8°C for daily use.
- Environment : Dry, inert atmosphere (argon/N2) to prevent hydrolysis .
- Container : Amber glass vial to block UV-induced degradation .
Q. Stability Indicators :
- Discoloration (yellowing) suggests oxidation.
- Clumping indicates moisture absorption.
Advanced: How to optimize synthetic yield of the hydrochloride salt?
Answer:
Strategies :
Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for better HCl solubility.
Stoichiometry : Maintain a 1:1.2 molar ratio (free base:HCl) to avoid excess acid.
Crystallization : Slow cooling (0.5°C/min) in ethanol to enhance crystal purity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
